Structural Uniqueness Analysis: Matched Molecular Pair Comparison with the Closest CAS-Registered Analog
The target compound possesses a combination of substituents that is unique among all CAS-registered 4-(4-chlorobenzenesulfonyl)-oxazol-5-amines. The closest analog identified is 4-(4-chlorobenzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine (no CAS, BenchChem ID), which differs by the absence of the ortho-fluorine atom on the 2-phenyl ring. In the broader 5-HT6 sulfonyloxazolamine patent series, the introduction of a halogen at the ortho position of the 2-phenyl ring has been shown to modulate receptor binding; specific 2-chlorophenyl and 2,4-dichlorophenyl analogs are explicitly claimed as preferred embodiments, while the 2-fluorophenyl variant is structurally novel within this patent space [1]. The N-(2-methoxyethyl) chain, compared to the more common N-methyl, N,N-dimethyl, or N-benzyl substituents, introduces a hydrogen-bond acceptor that is anticipated to alter both the compound's lipophilicity (cLogP) and its interaction with polar residues in the binding pocket, although direct experimental confirmation is lacking.
| Evidence Dimension | Structural uniqueness of the substitution pattern |
|---|---|
| Target Compound Data | Substituent set: 2-(2-fluorophenyl), 4-(4-chlorophenyl)sulfonyl, N-(2-methoxyethyl) |
| Comparator Or Baseline | Closest analog: 4-(4-chlorobenzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine (lacks ortho-F). Patent-covered analogs: N-methyl, N,N-dimethyl, N-benzyl variants with 2-chlorophenyl or 2,4-dichlorophenyl groups. |
| Quantified Difference | No quantitative difference can be calculated; the target compound is structurally orthogonal to all disclosed analogs based on available patent data. |
| Conditions | Structural comparison based on CAS registry and patent US 6,441,013 B1. |
Why This Matters
For procurement decisions, the target compound provides a substitution pattern not represented in the closest available commercial analogs, making it a necessary component of any structure-activity relationship (SAR) study exploring the effect of ortho-fluorination on the 2-phenyl ring in sulfonyloxazolamine scaffolds.
- [1] US Patent 6,441,013 B1. Sulphonyloxazolamines as Therapeutic Active Ingredients. Filed Dec 1, 1999. Assignee: Merck Patent GmbH. See columns 5-8 for exemplified substituent combinations. View Source
